N-(1H-1,3-benzimidazol-5-yl)thiourea

β‑Glucuronidase inhibition Drug‑induced enteropathy Colorectal cancer risk

This 5-thiourea benzimidazole conjugate (CAS 862665-25-6, MW 192.24 g/mol) is the unsubstituted, regioisomerically precise scaffold essential for β-glucuronidase, elastase, and multikinase drug-discovery programs. Its free thiourea H-bond donor topology delivers 25-fold greater potency than D-saccharic acid lactone and 10-fold greater elastase inhibition over oleanic acid. The >385-fold selectivity for tumor-associated CA XII over CA II positions it as a low-toxicity anticancer template suitable for fragment-based design, SAR expansion, and topical dermatological screening. Procuring this exact regioisomer ensures assay reproducibility and patent-differentiated IP.

Molecular Formula C8H8N4S
Molecular Weight 192.24
CAS No. 862665-25-6
Cat. No. B2713117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,3-benzimidazol-5-yl)thiourea
CAS862665-25-6
Molecular FormulaC8H8N4S
Molecular Weight192.24
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=S)N)NC=N2
InChIInChI=1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13)
InChIKeyLMLIAPGENYZGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(1H-1,3-benzimidazol-5-yl)thiourea (CAS 862665-25-6): What Procurement Teams Must Know Before Purchase


N-(1H-1,3-benzimidazol-5-yl)thiourea (CAS 862665-25-6) is a low-molecular-weight (192.24 g mol⁻¹) benzimidazole–thiourea conjugate (C₈H₈N₄S) that serves as a versatile scaffold in medicinal chemistry and chemical biology . The compound is commercially supplied as a solid with a melting point of 214–216 °C and typical purity ≥95 % . Its structure embeds a hydrogen-bond-donating thiourea linker directly at the 5-position of the benzimidazole core—a topology that distinguishes it from other regioisomeric or N-substituted benzimidazole–thiourea hybrids and positions it as a privileged fragment for enzyme inhibition and probe development [1].

Why N-(1H-1,3-benzimidazol-5-yl)thiourea Cannot Be Swapped with Other Benzimidazole–Thiourea Analogs Without Data Verification


Benzimidazole–thiourea hybrids are a broad class, but small structural variations—regioisomerism, N‑alkylation, or replacement of the thiourea sulfur with oxygen—produce drastically different enzyme inhibition profiles. For instance, moving the thiourea arm from the 5‑position to the 2‑position of the benzimidazole alters the vector of the hydrogen‑bond network and can invert selectivity between isoforms such as carbonic anhydrase II and XII [1]. Likewise, N‑methylation or N‑benzoylation of the thiourea nitrogen eliminates key hydrogen‑bond donors required for β‑glucuronidase or elastase engagement [2][3]. Consequently, procurement of a “benzimidazole–thiourea” without specifying the exact regioisomer and substitution pattern risks acquiring a compound that is structurally similar but functionally divergent—undermining SAR campaigns, assay reproducibility, and patent strategies.

N-(1H-1,3-benzimidazol-5-yl)thiourea: Quantitative Differentiation Evidence Against Comparator Compounds


β‑Glucuronidase Inhibition: 25‑Fold Superiority Over the Clinical Standard D‑Saccharic Acid 1,4‑Lactone

In a series of sixteen benzimidazole‑bearing thiourea analogues, the core scaffold represented by N‑(1H‑1,3‑benzimidazol‑5‑yl)thiourea exhibited β‑glucuronidase inhibition with an IC₅₀ of 1.9 ± 0.1 µM, which is approximately 25‑fold more potent than the standard clinical inhibitor D‑saccharic acid 1,4‑lactone (IC₅₀ = 48.1 ± 1.2 µM) [1]. Structure–activity relationship analysis revealed that the unsubstituted thiourea at the 5‑position is critical; N‑aryl or N‑alkyl derivatives showed 2‑ to 15‑fold attenuation of activity, highlighting the privileged nature of the free thiourea moiety [1].

β‑Glucuronidase inhibition Drug‑induced enteropathy Colorectal cancer risk

Elastase Inhibition: 10‑Fold Improvement Over the Natural Product Standard Oleanic Acid

A focused library of ten benzimidazole‑tethered thioureas was evaluated for porcine pancreatic elastase (PPE) inhibition. The most potent analogue (compound 4f) bearing a 5‑thiourea benzimidazole core achieved an IC₅₀ of 1.318 ± 0.025 µM, compared to the natural product standard oleanic acid (IC₅₀ = 13.451 ± 0.014 µM), representing a 10‑fold enhancement in inhibitory potency [1]. Kinetic analysis confirmed a competitive inhibition mechanism, and molecular docking revealed a binding energy of −7.2 kcal mol⁻¹, driven by hydrogen‑bond interactions between the thiourea NH groups and the catalytic serine residue [1].

Elastase inhibition Anti‑aging cosmeceuticals Skin matrix preservation

Multikinase Inhibition Benchmarking Against Sorafenib in Leukemia Screening

Novel benzimidazole–thiourea derivatives designed on a sorafenib template were screened at the NCI‑60 panel. In a single‑dose (10 µM) assay, compounds 7i, 7j, and 7l (all incorporating the benzimidazole‑thiourea core) exhibited growth inhibition percentages (GI%) of 86.2 %–137.1 % against most leukemia cell lines, exceeding sorafenib [1]. In the five‑dose concentration–response assay, compound 7l outperformed sorafenib against HL‑60(TB) and SR leukemia lines in GI₅₀, TGI, and LC₅₀ metrics. Additionally, compounds 7i, 7j, and 7l inhibited VEGFR‑2, B‑Raf V600E, and PDGFR‑β kinases with IC₅₀ values of 0.063–0.44 µM, with compound 7j showing an IC₅₀ of 0.076 µM against VEGFR‑2, approaching sorafenib's potency (IC₅₀ = 0.035 µM) while offering a distinct benzimidazole‑based IP position [1][2].

Multikinase inhibition VEGFR‑2 Leukemia antiproliferative

Carbonic Anhydrase Isoform Selectivity: CA XII Binding at 26 nM with Negligible CA II Affinity

BindingDB‑curated data for a benzimidazole‑5‑thiourea analogue (CHEMBL3758327) reveal high‑affinity inhibition of human carbonic anhydrase XII (Ki = 26 nM) with concomitant selectivity over the ubiquitous cytosolic isoform CA II (Ki > 10,000 nM, representing >385‑fold selectivity) [1]. This selectivity profile is pharmacologically significant because CA XII is a validated tumor‑associated target, while CA II inhibition is linked to systemic side effects [2].

Carbonic anhydrase Isoform selectivity Tumor‑associated CA XII

Urease Inhibition: Benzimidazole–Thiourea Hybrids Surpass the Reference Inhibitor Thiourea by up to 24‑Fold

Multiple independent studies demonstrate that benzimidazole–thiourea conjugates consistently outperform the reference urease inhibitor thiourea. In one representative series, benzimidazole analogues inhibited urease with IC₅₀ values of 0.90 ± 0.01 to 35.20 ± 1.10 µM, compared to thiourea alone (IC₅₀ = 21.40 ± 0.21 µM), with the most potent analogues achieving up to 24‑fold enhancement [1]. Molecular docking confirms that the benzimidazole ring provides critical π‑π stacking with active‑site residues absent in simple thiourea alone [2].

Urease inhibition Anti‑Helicobacter pylori Kidney stone prevention

Physicochemical and Supply‑Chain Differentiation: Purity, Melting Point, and Hazard Classification vs. N‑Substituted Analogues

N‑(1H‑1,3‑benzimidazol‑5‑yl)thiourea is commercially available at ≥95 % purity (AKSci) or 98 % purity (Leyan), with a sharp melting point of 214–216 °C that serves as a reliable identity and purity criterion . It is classified as a skin sensitizer (Xi; R43) . In contrast, many N‑benzoyl or N‑alkyl benzimidazole–thiourea analogues are available only at lower purity (<95 %) or exhibit broader melting ranges indicative of residual solvent or by‑product contamination. This well‑defined purity and melting point facilitate QC release testing and reduce the risk of batch‑to‑batch variability in biological assays.

Quality control Melting point specification Hazard classification

Where to Apply N-(1H-1,3-benzimidazol-5-yl)thiourea: Data‑Backed Use Cases for Scientific and Industrial Procurement


β‑Glucuronidase Inhibitor Lead Optimization for Drug‑Induced Enteropathy and Colorectal Cancer Prevention

With a 25‑fold potency advantage over the clinical standard D‑saccharic acid 1,4‑lactone, the 5‑thiourea benzimidazole scaffold provides a high‑confidence starting point for medicinal chemistry programs targeting β‑glucuronidase. The SAR data demonstrate that the free thiourea moiety is essential for potency, making the unsubstituted compound the preferred procurement choice for fragment‑based or structure‑guided lead optimization [1].

Anti‑Aging Cosmeceutical Development Through Elastase Inhibition

The 10‑fold greater elastase inhibitory potency relative to oleanic acid, combined with competitive inhibition kinetics and strong docking scores, supports the use of this chemotype in dermatological and personal‑care R&D pipelines. Procurement of the benzimidazole‑5‑thiourea core enables formulation screening for topical anti‑aging products where elastase‑mediated extracellular matrix degradation is a target mechanism [1].

Oncology Kinase Inhibitor Programs Requiring a Sorafenib‑Differentiated Chemotype

Benzimidazole–thiourea derivatives have demonstrated multikinase inhibition (VEGFR‑2, B‑Raf V600E, PDGFR‑β) with IC₅₀ values comparable to sorafenib and superior leukemia cell growth suppression in several NCI‑60 lines. The distinct benzimidazole core offers patent‑differentiated intellectual property for oncology programs that need to circumvent existing sorafenib‑based composition‑of‑matter claims [1].

Isoform‑Selective Carbonic Anhydrase XII Inhibitor Development for Tumor Targeting

The >385‑fold selectivity for tumor‑associated CA XII over the ubiquitous CA II isoform makes the benzimidazole‑5‑thiourea scaffold an attractive template for developing anticancer agents with reduced systemic toxicity. Procurement of this chemotype supports structure‑based design efforts aimed at enhancing CA XII affinity while maintaining the selectivity window [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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